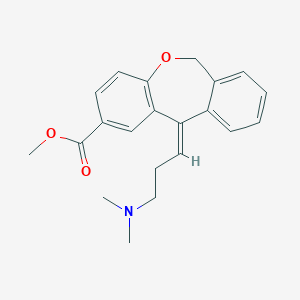

Olopatadine Methyl Ester

Description

Contextualization within Olopatadine (B1677272) Synthesis and Chemical Transformations

Olopatadine Methyl Ester primarily emerges as a critical intermediate in several synthetic routes developed for Olopatadine. One common strategy involves the esterification of 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid, also known as Isoxepac, with methanol (B129727) in the presence of an acid catalyst like thionyl chloride to yield the corresponding methyl ester of Isoxepac. ijsrst.com This esterified intermediate is then subjected to further reactions.

A key transformation in the synthesis of Olopatadine is the Wittig reaction. Research has demonstrated that performing the Wittig reaction on an ester of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid, such as the methyl or isopropyl ester, can be advantageous. google.com This approach, reacting the Isoxepac ester with a (3-dimethylaminopropyl)-triphenylphosphonium halide, can lead to a more favorable Z/E isomer ratio of the resulting Olopatadine ester, favoring the desired Z-isomer. google.com Following the Wittig reaction, the resulting this compound is then hydrolyzed to yield Olopatadine. google.comallfordrugs.com In some patented processes, a Z/E mixture of Olopatadine is purified by converting it into the methyl ester, which is then separated and hydrolyzed to provide the final Olopatadine hydrochloride. google.comgoogle.comnewdrugapprovals.org

Furthermore, this compound has been identified as a degradation product of Olopatadine hydrochloride under certain stress conditions. researchgate.nettandfonline.com Studies conducted according to International Conference on Harmonization (ICH) guidelines have shown that Olopatadine can degrade to form its methyl ester, among other products, when subjected to specific stressors. researchgate.nettandfonline.com This highlights the importance of this compound in the context of stability and impurity profiling of the active pharmaceutical ingredient.

Research Significance of this compound as a Chemical Entity

From an analytical perspective, this compound serves as a crucial reference standard. synzeal.comaxios-research.comclearsynth.com Its availability with detailed characterization data is essential for the development and validation of analytical methods aimed at detecting and quantifying impurities and degradation products in Olopatadine formulations. synzeal.comclearsynth.com The identification of this compound as a degradation product necessitates its synthesis and characterization for use in quality control applications during the manufacturing and storage of Olopatadine. researchgate.nettandfonline.com

Overview of Key Research Domains

The study of this compound is primarily concentrated in two key research domains:

Synthetic Process Chemistry: A significant body of research, particularly evident in patent literature, focuses on the development of efficient and stereoselective synthetic routes to Olopatadine. google.comgoogle.comgoogleapis.com In this context, this compound is a key intermediate, and research is directed towards optimizing the conditions of its formation and subsequent hydrolysis to maximize the yield and purity of the final active pharmaceutical ingredient.

Pharmaceutical Analytical Chemistry: This domain is concerned with the stability of Olopatadine and the characterization of its related substances. Research in this area involves subjecting Olopatadine to stress conditions to identify potential degradation products, one of which is this compound. researchgate.nettandfonline.com Consequently, the development of sensitive and specific analytical methods for the detection and quantification of this compound as an impurity is an active area of investigation. researchgate.net

Properties

IUPAC Name |

methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-22(2)12-6-9-18-17-8-5-4-7-16(17)14-25-20-11-10-15(13-19(18)20)21(23)24-3/h4-5,7-11,13H,6,12,14H2,1-3H3/b18-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJQAUBZLNSLENF-NVMNQCDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Engineering for Olopatadine Methyl Ester

Precursor Synthesis Pathways for Olopatadine (B1677272)

The construction of the Olopatadine molecule has been approached through several distinct synthetic routes. Key strategies include the formation of the crucial exocyclic double bond and the introduction of the dimethylaminopropylidene side chain. These methods primarily revolve around well-established organometallic and organophosphorus reactions, each with its own set of advantages and challenges in reaction engineering.

Wittig Reaction-Based Approaches

The Wittig reaction is a cornerstone in the synthesis of Olopatadine, providing a reliable method for forming the carbon-carbon double bond that attaches the side chain to the tricyclic core. This approach typically involves the reaction of a phosphonium (B103445) ylide with the ketone group of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid, also known as Isoxepac. chemicalbook.comwikipedia.org

The stoichiometry of the Wittig reagents and the choice of base are critical factors that influence reaction efficiency and yield. Early synthetic methods often required a significant excess of both the Wittig reagent, (3-dimethylaminopropyl)-triphenylphosphonium bromide hydrobromide, and a strong base. chemicalbook.comnewdrugapprovals.org For instance, some processes used up to 4.9 equivalents of the Wittig reagent and 7.6 equivalents of an organolithium reagent like n-butyllithium (n-BuLi). newdrugapprovals.org Such excesses are necessary to neutralize the hydrobromide salt of the phosphonium reagent before ylide generation can occur, but they contribute to higher costs and more complex purification procedures. chemicalbook.comnewdrugapprovals.org

Organolithium reagents, such as n-butyllithium and hexyllithium, are frequently employed as strong bases to deprotonate the phosphonium salt and generate the reactive ylide. nrochemistry.comgoogle.com These reagents are highly effective but are also hazardous and moisture-sensitive, posing challenges for large-scale industrial synthesis. newdrugapprovals.orgnrochemistry.com Alternative bases like sodium hydride (NaH) have also been utilized. chemicalbook.comwikipedia.org However, processes using NaH can also require a large excess of the base (up to 8.1 equivalents) and the Wittig reagent (2.7 equivalents), leading to long reaction times, sometimes exceeding 24 hours. chemicalbook.comwikipedia.org The investigation into catalysis aims to reduce the amount of phosphine (B1218219) required, moving towards more atom-economical processes, though stoichiometric phosphine use remains common in many reported syntheses. semanticscholar.org

Table 1: Stoichiometry in Wittig Reaction for Olopatadine Synthesis

| Base | Wittig Reagent Equivalents | Base Equivalents | Typical Z/E Ratio | Reference |

|---|---|---|---|---|

| n-Butyl Lithium | 4.9 | 7.6 | Not specified | newdrugapprovals.org |

| Sodium Hydride | 2.7 | 4.0 - 8.1 | 2.3:1 | chemicalbook.com |

| LHMDS | Not specified | Not specified | 1:9 (E/Z) | youtube.com |

| KHMDS | Not specified | Not specified | 3:1 (E/Z) | youtube.com |

A significant challenge in the Wittig-based synthesis of Olopatadine is controlling the stereochemistry of the resulting double bond to favor the desired (Z)-isomer, which is the active therapeutic agent. nrochemistry.com The (E)-isomer is an undesired byproduct that must be separated. newdrugapprovals.org The Z/E isomer ratio is highly dependent on the reaction conditions, particularly the base and solvent system used. youtube.com

Research has shown that the choice of the base's cation can dramatically influence the stereochemical outcome. For example, when the phosphonium ylide is generated using lithium hexamethyldisilazide (LHMDS), the reaction shows a strong preference for the (E)-isomer, with E/Z ratios as high as 9:1. youtube.com Conversely, employing potassium hexamethyldisilazide (KHMDS) as the base reverses this selectivity, favoring the (Z)-isomer with a Z/E ratio of 3:1. youtube.com This highlights the critical role of the metal cation in the mechanism of the Wittig reaction for this specific substrate. youtube.comguidechem.com Other reported methods using bases like sodium hydride have achieved Z/E ratios of approximately 2.3:1. chemicalbook.com Optimization of these conditions is paramount for maximizing the yield of the active isomer and simplifying downstream purification processes. newdrugapprovals.org

Grignard Reaction Mechanisms and Subsequent Dehydration Steps

An alternative to the Wittig reaction for introducing the side chain is the use of a Grignard reaction. chemicalbook.comgoogle.com This pathway involves the addition of a Grignard reagent, such as 3-dimethylaminopropylmagnesium chloride, to the ketone carbonyl of an Isoxepac derivative. This nucleophilic addition forms a tertiary alcohol intermediate.

The subsequent step is a dehydration reaction, typically under acidic conditions, to eliminate water and form the exocyclic double bond. google.com A major drawback of this method is the poor stereoselectivity of the dehydration step. newdrugapprovals.org The elimination process often yields a mixture of (Z) and (E) isomers, with a strong preference for the thermodynamically more stable, but undesired, (E)-isomer. newdrugapprovals.org In some cases, the dehydration can result in up to 90% of the (E)-isomer, making this route less efficient for producing the active (Z)-Olopatadine. newdrugapprovals.org The reaction time for the Grignard addition can also be lengthy, sometimes requiring up to 15 hours.

Intramolecular Heck-based Cyclization Strategies

More advanced synthetic strategies have employed palladium-catalyzed reactions, such as the intramolecular Heck reaction, to achieve greater stereocontrol. newdrugapprovals.orgyoutube.com The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, and its intramolecular variant is a powerful tool for constructing cyclic systems. In the context of Olopatadine synthesis, a key approach involves a stereoselective Heck cyclization as the final ring-forming step to create the dibenzo[b,e]oxepine core with the desired (Z)-geometry already established. youtube.com

This strategy often begins with a stereoselective Wittig olefination to construct an acyclic precursor containing an E-alkene. youtube.com The subsequent intramolecular Heck reaction proceeds with high stereoselectivity to form the seven-membered ring, yielding the (Z)-isomer of Olopatadine. youtube.com This method offers a significant advantage in controlling the final stereochemistry of the molecule. youtube.com Other palladium-catalyzed approaches involve the cyclization of an alkyne intermediate, which can also provide the desired (Z)-isomer in high yield. nrochemistry.com

Table 2: Comparison of Key Synthetic Strategies for Olopatadine

| Method | Key Reaction | Stereoselectivity Control | Main Advantage | Main Disadvantage | Reference |

|---|---|---|---|---|---|

| Wittig Reaction | Ylide + Ketone | Base/Cation dependent | Well-established | Stoichiometric phosphine, moderate Z/E ratio | chemicalbook.comyoutube.com |

| Grignard Reaction | Grignard + Ketone | Poor in dehydration step | Uses common reagents | Favors undesired (E)-isomer | newdrugapprovals.org |

| Heck Cyclization | Pd-catalyzed C-C bond formation | High | Excellent stereocontrol for (Z)-isomer | Requires expensive palladium catalyst | nrochemistry.comyoutube.com |

| Barbier/Hydroboration | In situ organometallic addition | Not the primary control point | Avoids pre-forming organometallic | Multi-step side chain construction | youtube.com |

Barbier Reaction and Hydroboration Protocols for Side Chain Introduction

A less common but notable approach involves the use of a Barbier reaction to initiate the formation of the side chain. youtube.com Unlike the Grignard reaction, the Barbier reaction generates the organometallic species in situ from an alkyl halide and a metal in the presence of the carbonyl substrate. wikipedia.org In one reported synthesis, the methyl ester of Isoxepac is treated with allyl bromide and zinc powder in dimethylformamide (DMF). youtube.com This Barbier-type reaction forms an allylic alcohol intermediate in high yield (91%). youtube.com

The newly introduced allyl group is then further functionalized. A hydroboration-oxidation reaction is performed on the terminal double bond of the allyl group. youtube.com Using 9-borabicyclo[3.3.1]nonane (9-BBN) followed by quenching with sodium hydroxide (B78521) and hydrogen peroxide, the allyl group is converted into a diol. youtube.com This multi-step sequence effectively builds the necessary carbon framework of the side chain, which can then be further manipulated in subsequent steps to complete the synthesis of the Olopatadine structure. youtube.com

DDQ-Oxidation for Construction of Key Chemical Scaffolds

A significant strategy in the synthesis of olopatadine involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) for the construction of key chemical scaffolds. ijsrst.comijsrst.com DDQ is a potent oxidizing agent widely used for dehydrogenation reactions in organic synthesis. nih.gov In the context of olopatadine synthesis, DDQ-mediated dehydrogenation is employed to create the crucial 3-(dimethylamino)propylidene side chain. ijsrst.com

The synthetic pathway often commences from 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid, also known as Isoxepac. ijsrst.com This starting material undergoes esterification to yield the corresponding methyl ester. ijsrst.com Subsequent reduction of the keto group furnishes an alcohol intermediate. ijsrst.com The key DDQ oxidation step is then performed on a derivative of this alcohol to introduce the necessary double bond, forming the propylidene scaffold. ijsrst.com The reaction with DDQ typically results in the precipitation of DDQH2, which can be removed by filtration. ijsrst.com The crude product is then worked up using standard extraction and washing procedures. ijsrst.com

Key Intermediates in DDQ-Based Synthesis:

| Intermediate | Description | Role in Synthesis |

| Isoxepac Methyl Ester | The methyl ester of the starting material. | Precursor for the reduction step. ijsrst.com |

| Homoallyl Alcohol Intermediate | Formed after reduction of the keto group. | Substrate for the DDQ-mediated dehydrogenation. ijsrst.com |

| Allyl Compound | An intermediate that can be accessed from Isoxepac. | Can be converted to the homoallyl alcohol. ijsrst.com |

Synthesis via Mesyloxypropylidene Intermediates and Nucleophilic Amination

An alternative and well-documented approach to constructing the dimethylaminopropylidene side chain involves the use of mesyloxypropylidene intermediates followed by nucleophilic amination. This method also starts from a key homoallyl alcohol precursor. ijsrst.com

The synthesis involves the following key steps:

Mesylation: The homoallyl alcohol intermediate is treated with methanesulfonyl chloride (mesyl chloride) in the presence of a base to form the corresponding mesylate. The mesylate group is an excellent leaving group, facilitating the subsequent nucleophilic substitution.

Nucleophilic Amination: The mesylated intermediate is then reacted with dimethylamine (B145610). The dimethylamine acts as a nucleophile, displacing the mesylate group to form the desired 3-(dimethylamino)propylidene side chain. ijsrst.comnewdrugapprovals.org

This sequence of reactions provides a reliable method for introducing the dimethylamino functionality onto the core structure.

Esterification Chemistry and Strategies for Carboxylic Acid Analogues

Esterification is a critical step in several synthetic routes towards olopatadine and its analogues. The carboxylic acid functionality of Isoxepac or olopatadine itself is often converted to an ester, such as the methyl or butyl ester, to facilitate purification or to act as a protecting group during subsequent reactions. ijsrst.comnewdrugapprovals.orggoogleapis.comgoogle.com

Several esterification methods can be employed:

Acid-Catalyzed Esterification: A common method involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or n-butanol) in the presence of an acid catalyst, such as thionyl chloride or a strong mineral acid. ijsrst.comgoogle.com

Use of Coupling Reagents: Methods like the Steglich esterification, which utilizes a carbodiimide (B86325) (e.g., DCC or DIC) and a catalyst like DMAP, can be effective, especially for more sensitive substrates. nih.gov

Lewis Acid-Assisted Esterification: Lewis acids like titanium tetrachloride have been shown to be effective coupling reagents for the one-pot formation of esters from carboxylic acids and alcohols under mild conditions. mdpi.com

The choice of esterification strategy can be influenced by the scale of the reaction and the presence of other functional groups in the molecule. For instance, in some synthetic schemes, the Wittig reaction is performed on the carboxylic acid substrate, and the resulting product is then esterified to aid in purification. newdrugapprovals.org

Selective Hydrolysis of Ester Intermediates to Target Compounds

The hydrolysis of ester intermediates is a crucial final step in many synthetic pathways to obtain the active pharmaceutical ingredient, olopatadine. ijsrst.comnewdrugapprovals.orggoogleapis.comgoogle.com This step involves the conversion of the ester group back to a carboxylic acid.

The hydrolysis is typically carried out under basic conditions, using an inorganic base such as sodium hydroxide or potassium hydroxide in a suitable solvent system, which may include a mixture of an organic solvent like methanol and water. googleapis.comgoogle.com The reaction progress is monitored, and upon completion, the reaction mixture is typically neutralized with an acid. googleapis.com

Purification and Isolation Techniques for Synthetic Intermediates

The purification and isolation of Olopatadine Methyl Ester and other synthetic intermediates are critical for ensuring the purity of the final product. A variety of techniques are employed throughout the synthetic process.

Filtration: This is used to remove solid byproducts, such as the precipitated DDQH2 from DDQ oxidation reactions or salts formed during work-up procedures. ijsrst.comgoogleapis.com

Extraction: Liquid-liquid extraction is a standard technique used to separate the desired product from impurities based on their differential solubility in immiscible solvents. ijsrst.comgoogleapis.com

Washing: The organic layer containing the product is often washed with aqueous solutions (e.g., water, saturated sodium bicarbonate, brine) to remove residual reagents and byproducts. ijsrst.comgoogleapis.com

Crystallization and Recrystallization: This is a powerful technique for purifying solid intermediates and the final product. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, leading to the formation of crystals with higher purity. newdrugapprovals.orggoogleapis.com Solvents like n-butanol are used for the recrystallization of olopatadine salts. google.com

Column Chromatography: For challenging separations, especially for removing closely related isomers or impurities, flash column chromatography using silica (B1680970) gel is employed. ijsrst.comnewdrugapprovals.org

Distillation: Solvents are removed under reduced pressure to concentrate the product. ijsrst.comgoogleapis.com

Process Chemistry and Scalability Considerations in Synthetic Development

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. Process chemistry focuses on developing synthetic routes that are safe, cost-effective, and environmentally friendly.

Key considerations for the scalable synthesis of olopatadine and its intermediates include:

Reagent Selection: Avoiding the use of hazardous or expensive reagents is a primary goal. For example, efforts have been made to replace dangerous reagents like n-butyl lithium, which is often used in Wittig reactions. newdrugapprovals.orgblogspot.com

Reaction Conditions: Optimizing reaction conditions, such as temperature, reaction time, and solvent choice, is crucial for maximizing yield and minimizing side reactions. High reaction temperatures and the absence of solvents can be undesirable for commercial-scale synthesis. newdrugapprovals.org

Minimizing Steps: A shorter synthetic route is generally more efficient and cost-effective. Linear synthetic strategies are often evaluated against convergent approaches. ijsrst.com

Impurity Profile: Identifying and controlling the formation of impurities is a critical aspect of process development. For instance, a specific impurity, (3-{2-[2-(dimethylamino)ethyl]-1H-inden-3-yl}-4-n-butyloxyphenyl)acetic acid, can be generated during the Wittig reaction step and its formation needs to be minimized. google.com

Isolation and Purification: Developing robust and scalable methods for product isolation and purification is essential. This includes minimizing the need for chromatographic purifications, which can be costly and time-consuming on a large scale. newdrugapprovals.orgblogspot.com The ability to isolate the product directly from the reaction mixture through crystallization is highly desirable. blogspot.com

Degradation Pathways and Chemical Stability Studies of Olopatadine Methyl Ester

Formation as a Degradation Product of Olopatadine (B1677272)

Forced degradation studies, conducted under conditions recommended by the International Conference on Harmonization (ICH), reveal that Olopatadine is susceptible to transformation under hydrolytic (acidic and basic) and photolytic stress. tandfonline.comcolab.wstandfonline.com Olopatadine Methyl Ester has been identified as one of the major degradation products formed during these stress studies. tandfonline.com

When subjected to acidic stress conditions, Olopatadine undergoes degradation. tandfonline.comcolab.wstandfonline.com Studies have shown that upon heating in the presence of hydrochloric acid (e.g., 1 N HCl at 80°C for 2 hours), Olopatadine degrades by approximately 10%. tandfonline.com This process leads to the formation of a specific degradation product, identified as degradant V. tandfonline.com Further characterization confirmed that this degradant is one of the isomers of this compound. tandfonline.comscispace.com This suggests that under acidic conditions, the carboxylic acid moiety of the Olopatadine molecule is susceptible to esterification if a corresponding alcohol (like methanol (B129727), which can be used as a solvent) is present.

Under basic stress conditions, such as heating with sodium hydroxide (B78521) (e.g., 1 N NaOH at 80°C for 3 hours), Olopatadine also shows susceptibility to degradation, with about 5% of the drug degrading. tandfonline.com This alkaline hydrolysis results in the formation of a distinct degradation product (degradant I), which differs from the one formed under acidic stress. tandfonline.com Research has identified this compound isomers as products of these degradation studies, indicating that ester formation can also occur under basic conditions, potentially through different mechanisms or as a different isomeric form compared to acid-catalyzed degradation. tandfonline.comscispace.com

Olopatadine demonstrates significant degradation when its methanolic solution is exposed to photolytic conditions, including fluorescent and UV light. tandfonline.com This exposure leads to the generation of multiple degradation products. tandfonline.comcolab.wstandfonline.com Among the compounds formed are the E and Z isomers of this compound. tandfonline.comscispace.com The formation of the methyl ester in this context is likely due to the presence of methanol as the solvent, which can react with the parent drug molecule upon photo-activation. One of the degradants formed under photolytic stress was found to be the same as the one produced during acidic degradation (degradant V). tandfonline.com In contrast, solid Olopatadine is reportedly stable when exposed to similar photolytic conditions. tandfonline.com

Characterization of Degradation Products

The identification and structural confirmation of degradation products are essential components of stability studies. For this compound formed from Olopatadine, advanced analytical techniques are employed to ensure accurate characterization.

High-Resolution Mass Spectrometry, particularly Liquid Chromatography combined with Time-of-Flight Mass Spectrometry (LC-MS/TOF), has been a pivotal technique for characterizing the degradation products of Olopatadine. tandfonline.comcolab.wstandfonline.com This method provides highly accurate mass measurements, allowing for the determination of elemental compositions for the parent drug and its degradants. tandfonline.com

In studies of Olopatadine, LC-MS/TOF analysis in the positive electrospray ionization (ESI) mode was used to establish a complete mass fragmentation pathway for the drug. tandfonline.comcolab.ws The same technique was then applied to the stressed samples to analyze the resulting products. The accurate mass spectral data obtained enabled the characterization of degradation products, including 11-[(E)-3-(Dimethylamino) propylidene]-6, 11-dihydrodibenz [b, e] oxepin-2-acetic acid methyl ester and its (Z)-isomer. tandfonline.com

Table 1: Identified Degradation Products of Olopatadine via LC-MS/TOF

| Degradant Name | Isomeric Form | Formation Condition(s) |

|---|---|---|

| This compound | E-isomer | Acidic, Basic, Photolytic |

This table is interactive and represents findings from cited research. tandfonline.comscispace.com

Alongside mass spectrometry, other spectroscopic techniques are integral to confirming the structure of impurities. A complete characterization often involves a combination of methods to elucidate the precise chemical structure. For Olopatadine degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is first developed to separate the parent drug from its various degradants. tandfonline.comcolab.wstandfonline.com The separated products can then be subjected to further spectroscopic analysis. The mass spectral data from LC-MS/TOF studies provide the primary information for structural identification. tandfonline.com

Table 2: Summary of Stress Conditions and Degradation

| Stress Condition | Reagent/Method | Observation | Degradation Products Formed |

|---|---|---|---|

| Acid Hydrolysis | 1 N HCl, 80°C | ~10% degradation | This compound (Isomer V) |

| Base Hydrolysis | 1 N NaOH, 80°C | ~5% degradation | This compound (Isomer I) |

| Photolytic | UV & Fluorescent Light (in Methanol) | Significant degradation | This compound (E & Z isomers) |

| Thermal (Dry Heat) | 80°C | Stable | None |

This is an interactive table summarizing the outcomes of forced degradation studies. tandfonline.comtandfonline.com

Reaction Kinetics and Mechanistic Investigations of Degradation

The principal degradation pathway anticipated for this compound is the hydrolysis of its ester functional group to yield the parent carboxylic acid, Olopatadine. This reaction can be catalyzed by the presence of acid or base.

Mechanism of Hydrolysis

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate, which then collapses, eliminating the methoxide (B1231860) ion and forming the carboxylate salt of Olopatadine. A subsequent acidic workup would protonate the carboxylate to form Olopatadine. This pathway is relevant as patent literature describes the use of bases like sodium or potassium hydroxide to hydrolyze olopatadine esters to the free acid during synthesis google.com. The reaction is typically second-order, being first-order with respect to both the ester and the hydroxide ion chemrxiv.org.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, methanol is eliminated, and the carboxylic acid (Olopatadine) is formed. This process is generally reversible.

The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts. Given the structure, the primary mechanism of degradation under physiological or stressed conditions would be the cleavage of the ester bond.

The table below outlines the key reactant and the primary product of this degradation pathway.

| Compound Name | Molecular Formula | Role in Degradation |

| This compound | C₂₂H₂₅NO₃ | Parent Compound |

| Olopatadine | C₂₁H₂₃NO₃ | Primary Degradation Product |

Development of Stability-Indicating Analytical Methodologies for Impurity Profiling

A stability-indicating analytical method (SIAM) is crucial for ensuring that a drug substance can be accurately quantified in the presence of its degradation products, impurities, and excipients. For this compound, the primary goal of a SIAM would be to separate the intact ester from its main hydrolysis product, Olopatadine.

Methodology Development

A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be the most common and effective technique for this purpose. The development of such a method would involve:

Column Selection: A C18 column is typically used for separating compounds of moderate polarity like Olopatadine and its methyl ester.

Mobile Phase Optimization: A mixture of an aqueous buffer (to control the ionization state of the tertiary amine and the resulting carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol would be optimized to achieve adequate separation. The pH of the buffer is a critical parameter; a slightly acidic pH would ensure the tertiary amine is protonated, which can aid in chromatographic retention and peak shape.

Forced Degradation Studies: To validate the stability-indicating nature of the method, samples of this compound would be subjected to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light). This ensures that all potential degradation products are resolved from the parent peak. The primary degradant expected under hydrolytic (acid and base) conditions is Olopatadine.

Detection: A photodiode array (PDA) detector would be suitable for monitoring the elution, allowing for the determination of peak purity and quantification at an optimal wavelength, such as 298 nm, where the dibenz[b,e]oxepin chromophore absorbs.

The table below summarizes the typical parameters for a stability-indicating RP-HPLC method designed for this compound.

| Parameter | Typical Condition/Value | Purpose |

| Chromatographic Mode | Reverse-Phase HPLC | Suitable for separating medium-polarity compounds. |

| Stationary Phase | C18 (Octadecylsilane) | Provides good retention for the analytes. |

| Mobile Phase | Buffered Acetonitrile/Water mixture | Allows for the adjustment of retention and resolution. |

| pH of Buffer | ~3.0 - 4.5 | Controls ionization and improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times. |

| Detection Wavelength | ~298 nm | Maximizes sensitivity for the parent and degradant. |

| Injection Volume | 10-20 µL | Standard analytical volume. |

This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for routine quality control and stability testing of this compound.

Advanced Analytical Methodologies for Characterization and Quantification of Olopatadine Methyl Ester

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of Olopatadine (B1677272) Methyl Ester. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive structural information about molecules in solution. For Olopatadine Methyl Ester, ¹H NMR and ¹³C NMR are crucial for confirming its identity and purity.

While specific, publicly available, detailed spectral assignments for this compound are limited, a typical ¹H NMR spectrum would be expected to exhibit signals corresponding to the various protons in the molecule. For instance, characteristic chemical shifts would be observed for the aromatic protons on the dibenzo[b,e]oxepin ring system, the protons of the dimethylamino propylidene side chain, the methylene protons adjacent to the ester group, and the methyl protons of the ester and dimethylamino groups. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would provide information about neighboring protons, thus confirming the connectivity of the molecular structure. A Certificate of Analysis for an this compound impurity standard confirms that the ¹H-NMR spectrum conforms to the expected structure, although the detailed data is not provided. cleanchemlab.com

Similarly, a ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the this compound molecule, including the carbonyl carbon of the ester group, the aromatic carbons, and the aliphatic carbons of the side chain and ester moiety.

A study on Olopatadine hydrochloride has utilized 1D and 2D NMR techniques to assign ¹H and ¹³C chemical shifts, demonstrating the utility of this methodology for structurally similar compounds. researchgate.net

Table 1: Expected Proton and Carbon Environments in this compound for NMR Analysis

| Molecular Moiety | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |

| Dibenzo[b,e]oxepin Rings | Aromatic protons | Aromatic and oxepine ring carbons |

| Dimethylamino Propylidene Side Chain | Vinyl, methylene, and methyl protons | Alkene, methylene, and methyl carbons |

| Methyl Acetate Group | Methylene and methyl protons | Carbonyl, methylene, and methyl carbons |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

Based on the structure of this compound, the following characteristic IR absorption bands would be anticipated:

C=O Stretch: A strong absorption band is expected in the region of 1750-1735 cm⁻¹ due to the carbonyl group of the methyl ester. researchgate.netmasterorganicchemistry.com This is a key diagnostic peak for identifying the ester functionality.

C-O Stretch: An absorption band corresponding to the C-O stretching of the ester group would likely appear in the 1300-1000 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region would indicate the presence of the aromatic rings of the dibenzo[b,e]oxepin system.

C-H Stretch: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the side chain and methyl groups would be observed just below 3000 cm⁻¹. masterorganicchemistry.com

C-N Stretch: The stretching vibration of the tertiary amine C-N bond would likely be present in the fingerprint region of the spectrum.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ester (C=O) | Stretch | 1750-1735 |

| Ester (C-O) | Stretch | 1300-1000 |

| Aromatic (C=C) | Stretch | 1600-1450 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aliphatic (C-H) | Stretch | < 3000 |

Application in Pharmaceutical Quality Control and Research

This compound plays a critical role in the pharmaceutical industry, primarily as a reference standard for ensuring the quality and purity of the active pharmaceutical ingredient (API), Olopatadine.

Reference Standard Development and Traceability

The development of this compound as a reference standard is a meticulous process that ensures its suitability for its intended analytical purpose. synzeal.com This involves the synthesis of a high-purity batch of the compound, followed by comprehensive characterization to confirm its identity and establish its purity.

The establishment of a reference standard requires rigorous analytical testing, including the techniques described in the previous section (NMR, IR, Mass Spectrometry), as well as chromatographic methods like High-Performance Liquid Chromatography (HPLC) to determine its purity with a high degree of accuracy. venkatasailifesciences.com

Traceability is a fundamental concept for reference standards, ensuring that measurements are accurate and comparable across different laboratories and over time. nih.gov Pharmaceutical secondary standards, such as a well-characterized batch of this compound, are qualified against a primary standard, which is typically a pharmacopeial standard (e.g., from the United States Pharmacopeia - USP or the European Pharmacopoeia - EP) or a certified reference material from a national metrology institute. sigmaaldrich.comamericanpharmaceuticalreview.com This creates a documented and unbroken chain of comparisons, linking the secondary standard back to a recognized primary standard. nih.govsigmaaldrich.com The certificate of analysis for a secondary standard will often provide data demonstrating its traceability to these primary standards. americanpharmaceuticalreview.commerckmillipore.com

Impurity Reference Standard Usage

This compound is a known impurity of Olopatadine and is therefore crucial as an impurity reference standard in the quality control of the API and its formulated products. venkatasailifesciences.comlgcstandards.compharmaffiliates.comallmpus.com Its availability as a well-characterized standard allows pharmaceutical manufacturers to:

Identify and Quantify Impurities: During the analysis of Olopatadine, the presence of this compound can be confirmed by comparing its retention time in a chromatographic separation (e.g., HPLC) with that of the known reference standard. The concentration of the impurity can then be accurately quantified by comparing the peak response to that of the standard. veeprho.com

Method Validation: Analytical methods used for the quality control of Olopatadine must be validated to ensure they are accurate, precise, and specific. medipol.edu.tr this compound reference standards are used during method validation to demonstrate the method's ability to separate the impurity from the main API and to accurately quantify it at specified levels.

Stability Studies: The formation of this compound as a degradation product can be monitored during stability studies of Olopatadine. The reference standard is used to identify and quantify this impurity, providing data on the stability of the drug substance and product over time.

The use of this compound as an impurity reference standard is essential for complying with regulatory requirements set by agencies such as the FDA and EMA, which mandate strict control over impurities in pharmaceutical products. veeprho.com

Theoretical and Computational Chemistry of Olopatadine Methyl Ester

Conformational Analysis and Stereochemical Investigations (Z/E Isomerism)

The defining stereochemical feature of Olopatadine (B1677272) Methyl Ester is the geometric isomerism around the exocyclic double bond, which can exist as either the (Z)- or (E)-isomer. The therapeutically active form of the final drug, Olopatadine, is the (Z)-isomer. google.com Consequently, controlling and analyzing this isomerism is of paramount importance during synthesis, where Olopatadine Methyl Ester serves as a crucial precursor. google.com

Computational methods, particularly Density Functional Theory (DFT), are well-suited for investigating the stereochemistry of such systems. nih.gov These calculations can predict the optimized geometries of both the (Z)- and (E)-isomers, providing precise data on bond lengths, bond angles, and dihedral angles. By calculating the total electronic energy of each optimized structure, the relative thermodynamic stability of the isomers can be determined. For the broader class of dibenzo[b,f]oxepine derivatives, DFT calculations have been successfully used to analyze the geometry of E/Z isomers. nih.gov

In the case of this compound, the (Z)-isomer is known to be the desired product. The nomenclature is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each carbon of the double bond.

Table 1: Cahn-Ingold-Prelog Priority Assignment for Olopatadine Isomers

| Double Bond Carbon | Substituent | Priority | Rationale |

| C11 of Dibenzoxepine Ring | Dibenzo[b,e]oxepin-2-yl)acetate moiety | High (1) | The first atom attached (Carbon) is part of a larger, higher-mass system compared to the other carbon on the double bond. |

| Propylidene side chain | Low (2) | The attached carbon is part of a smaller propyl group. | |

| Propylidene Carbon | Dimethylamino group side | High (1) | The attached carbon leads to a nitrogen atom. |

| Dibenzo[b,e]oxepin ring system | Low (2) | The attached carbon is part of the larger ring system. |

This is a simplified representation for illustrative purposes. A full CIP analysis considers the atomic numbers of atoms sequentially outward from the double bond.

In the (Z)-isomer (zusammen, German for "together"), the two higher-priority groups are on the same side of the double bond.

In the (E)-isomer (entgegen, German for "opposite"), the two higher-priority groups are on opposite sides.

Reaction Mechanism Studies through Computational Modeling

The primary route to synthesizing Olopatadine and its methyl ester intermediate involves the Wittig reaction. google.comnih.gov This reaction couples a phosphorus ylide with a ketone (6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid) to form the characteristic exocyclic double bond. The stereochemical outcome (the Z/E ratio) of the Wittig reaction is a classic subject of mechanistic study, and computational modeling provides significant insights. pitt.edu

Transition State Analysis for the Wittig Reaction:

The mechanism of the Wittig reaction, particularly with non-stabilized ylides (like the (3-dimethylaminopropyl)triphenylphosphonium ylide used for Olopatadine synthesis), is understood to proceed through a concerted [2+2] cycloaddition pathway under kinetic control. pitt.educhem-station.com Computational modeling can be used to locate the transition state structures leading to the formation of cis- and trans-oxaphosphetane intermediates, which then decompose to the (Z)- and (E)-alkene products, respectively.

The key factors influencing the stereoselectivity, which can be modeled computationally, include:

Steric Interactions: The transition state leading to the cis-oxaphosphetane (and thus the (Z)-alkene) is often favored for non-stabilized ylides because it minimizes steric repulsion between the larger substituents on the aldehyde/ketone and the ylide. pitt.edu

Solvent Effects: The polarity of the solvent can influence the stability of the transition states.

Cations: The presence of cations (e.g., from the base used to generate the ylide) can affect the reaction pathway and stereoselectivity. nih.govresearchgate.net

Table 2: Theoretical Modeling of the Wittig Reaction for this compound Synthesis

| Mechanistic Step | Computational Approach | Information Gained | Predicted Outcome for Olopatadine |

| Ylide + Ketone → Transition State | Transition State Searching (e.g., using DFT) | Geometry and energy of the transition state for cis and trans approach. | The transition state leading to the cis-oxaphosphetane is predicted to have a lower activation energy. |

| Transition State → Oxaphosphetane | Intrinsic Reaction Coordinate (IRC) Calculation | Confirmation that the TS connects reactants and the oxaphosphetane intermediate. | Formation of the cis-oxaphosphetane is the kinetically favored pathway. |

| Oxaphosphetane → Alkene + Ph₃PO | Energy Calculation of Decomposition Pathway | Energetics of the syn-elimination process. | The cis-oxaphosphetane decomposes to the (Z)-alkene (this compound). |

Computational Modeling of Hydrolysis:

This compound is converted to the final active pharmaceutical ingredient, Olopatadine, via hydrolysis of the methyl ester group. This reaction can be modeled computationally to understand its mechanism, typically involving nucleophilic attack by a hydroxide (B78521) ion on the ester carbonyl carbon. Quantum chemical calculations can map the potential energy surface of the reaction, identifying the tetrahedral intermediate and the transition states for its formation and collapse. Such models can predict the activation energy and reaction rate, and how they might be affected by solvent and pH.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its chemical reactivity. DFT calculations are commonly employed to determine key electronic properties. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity.

The HOMO energy indicates the molecule's ability to donate electrons. Regions of high HOMO density, likely the nitrogen atom of the dimethylamino group and the π-system of the aromatic rings, are susceptible to electrophilic attack.

The LUMO energy indicates the molecule's ability to accept electrons. Regions of high LUMO density, such as the carbonyl carbon of the methyl ester group, are susceptible to nucleophilic attack (as seen in the hydrolysis reaction).

The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface.

Red regions (negative potential) indicate electron-rich areas, which are prone to electrophilic attack. For this compound, these would be centered around the oxygen atoms of the ester and ether functionalities, and the nitrogen atom.

Blue regions (positive potential) indicate electron-poor areas, prone to nucleophilic attack. These would be located around the hydrogen atoms of the amino group and the carbonyl carbon.

These computational analyses help predict which parts of the molecule are most likely to participate in chemical reactions, guiding synthesis optimization and identifying potential sites of degradation.

Molecular Modeling of Intermolecular Interactions Relevant to Synthesis or Stability

The synthesis of Olopatadine involves the crystallization and purification of the methyl ester intermediate to isolate the desired (Z)-isomer. google.com The stability of the solid state and the purification efficiency are governed by intermolecular interactions. Molecular modeling can simulate these forces.

Types of Interactions: this compound can engage in several types of non-covalent interactions:

Van der Waals forces: Arising from the large, fused aromatic ring system.

Dipole-dipole interactions: Due to the polar ester and ether groups.

Hydrogen bonding: The tertiary amine can act as a hydrogen bond acceptor, and in the presence of protic solvents or impurities, weak C-H···O interactions may also occur.

Computational Methods:

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of many this compound molecules in a solvent or in a crystal lattice over time. mdpi.comnih.gov This can provide insights into the solvation process during synthesis and the dynamics that lead to crystal formation. By analyzing the interactions between molecules, one can understand how solvents might favor the crystallization of one isomer over another.

Quantum Theory of Atoms in Molecules (QTAIM): Applied to the parent compound Olopatadine Hydrochloride, QTAIM has been used to analyze intermolecular interactions like N-H···Cl and C-H···O in the crystal structure. researcher.life A similar analysis for this compound could precisely characterize the forces holding the crystal lattice together, which is essential for understanding its physical properties like melting point and solubility, both of which are critical for its purification.

By modeling these interactions, computational chemistry can aid in selecting appropriate solvents for crystallization, predicting polymorphic forms, and understanding the stability of the compound during storage and processing.

Future Research Directions and Unexplored Avenues

Development of Novel and Green Synthetic Routes for Olopatadine (B1677272) Methyl Ester

The current synthesis of Olopatadine and by extension, its ester derivatives, often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of novel and green synthetic methodologies for Olopatadine Methyl Ester. A promising approach involves the application of green chemistry principles to the well-established Wittig reaction, a key step in forming the propylidene side chain of Olopatadine.

One potential avenue for a greener synthesis could involve a modified Wittig reaction that utilizes a more environmentally benign solvent system and a recyclable base. Furthermore, exploring enzymatic catalysis for the esterification of Olopatadine to its methyl ester could offer a highly selective and sustainable alternative to traditional chemical methods. The development of a one-pot synthesis, combining several reaction steps into a single process, would also significantly improve the efficiency and reduce the environmental footprint of this compound production.

| Synthetic Strategy | Potential Green Advantage | Key Research Focus |

| Modified Wittig Reaction | Reduced solvent toxicity, recyclable reagents | Catalyst development, solvent screening |

| Enzymatic Esterification | High selectivity, mild reaction conditions | Enzyme selection and optimization |

| One-Pot Synthesis | Increased efficiency, reduced waste | Reaction sequence design |

Advanced Spectroscopic and Structural Analysis of this compound Isomers

Like its parent compound, this compound can exist as geometric isomers, specifically the (Z)- and (E)-isomers, due to the double bond in the propylidene side chain. A thorough spectroscopic and structural analysis of these isomers is crucial for understanding their distinct physicochemical properties and potential biological activities.

Future research should focus on the separation and detailed characterization of the (Z)- and (E)-isomers of this compound using advanced analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D-NMR techniques such as COSY and HSQC, can provide unambiguous structural elucidation. Infrared (IR) spectroscopy will be instrumental in identifying characteristic functional group vibrations, while high-resolution mass spectrometry (HRMS) can confirm the elemental composition and fragmentation patterns of each isomer. X-ray crystallography studies would provide definitive three-dimensional structural information, offering insights into the conformational differences between the isomers.

| Analytical Technique | Information Gained |

| High-Resolution NMR | Detailed structural connectivity and stereochemistry |

| Infrared (IR) Spectroscopy | Functional group identification |

| High-Resolution Mass Spectrometry | Elemental composition and fragmentation patterns |

| X-ray Crystallography | Three-dimensional molecular structure |

In-depth Mechanistic Studies of Specific Degradation Pathways

Understanding the degradation pathways of this compound is critical for ensuring its stability and shelf-life as a potential pharmaceutical intermediate or active ingredient. While forced degradation studies have been conducted on Olopatadine Hydrochloride, specific mechanistic investigations into the degradation of the methyl ester are lacking. biocompare.comscispace.com

Future research should involve comprehensive forced degradation studies on this compound under various stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress. nih.gov The primary degradation pathway is anticipated to be the hydrolysis of the methyl ester to the parent carboxylic acid, Olopatadine. In-depth mechanistic studies should employ techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify degradation products. Kinetic studies will be essential to determine the rate of degradation under different conditions and to elucidate the underlying reaction mechanisms. This knowledge will be invaluable for developing stable formulations and establishing appropriate storage conditions.

| Stress Condition | Anticipated Primary Degradation Product | Key Mechanistic Insight |

| Acidic/Basic Hydrolysis | Olopatadine | Rate and mechanism of ester cleavage |

| Oxidation | N-oxide and other oxidative derivatives | Identification of oxidation sites |

| Photolysis | Photodegradation products | Elucidation of photochemical reaction pathways |

Exploration of this compound as a Chemical Scaffold for Analog Design

This compound possesses a unique tricyclic dibenz[b,e]oxepin core structure that can serve as a versatile scaffold for the design and synthesis of novel chemical entities with potential therapeutic applications. The ester functionality provides a convenient handle for further chemical modifications.

Medicinal chemistry research could explore the synthesis of a library of analogs by modifying different parts of the this compound molecule. For instance, variations in the ester group (e.g., ethyl, propyl, or more complex esters) could modulate the compound's lipophilicity and pharmacokinetic properties. Modifications to the dimethylamino group or the aromatic rings could lead to compounds with altered receptor binding profiles and potentially new pharmacological activities. This exploration could lead to the discovery of new antihistamines with improved efficacy or novel compounds targeting other biological pathways.

| Modification Site | Potential Impact | Therapeutic Goal |

| Ester Group | Altered lipophilicity and pharmacokinetics | Improved drug delivery and duration of action |

| Dimethylamino Group | Modified receptor binding affinity | Enhanced potency or selectivity |

| Aromatic Rings | New pharmacological activities | Discovery of novel therapeutic agents |

Development of Next-Generation Analytical Techniques for Detection and Monitoring

The development of sensitive, accurate, and rapid analytical methods is essential for the detection and monitoring of this compound in various matrices, including pharmaceutical formulations and biological samples. While existing HPLC and UHPLC methods for Olopatadine could be adapted, the development of next-generation techniques would offer significant advantages. nih.govamericanpharmaceuticalreview.com

Future research could focus on the development of ultra-sensitive methods such as capillary electrophoresis (CE) coupled with mass spectrometry for the chiral separation and quantification of this compound isomers. nih.govnih.gov The development of novel biosensors or immunosensors could provide rapid and on-site detection capabilities. Furthermore, the application of green analytical chemistry principles to these methods, such as the use of environmentally friendly solvents and reduced sample volumes, should be a key consideration.

| Analytical Technique | Key Advantage | Application |

| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | High resolution, sensitivity, chiral separation | Enantioselective analysis in biological fluids |

| Biosensors/Immunosensors | Rapid, portable, and selective detection | Point-of-care testing and environmental monitoring |

| Green Analytical Methods | Reduced environmental impact | Sustainable quality control |

Q & A

Q. What are the critical parameters to consider when synthesizing Olopatadine Methyl Ester in laboratory settings?

Methodological Answer: The synthesis of this compound requires attention to parameters such as:

- Catalyst type and concentration : Basic catalysts (e.g., KOH, NaOH) are commonly used for transesterification, with concentrations typically ranging from 0.5–1.5 wt% to optimize yield while minimizing side reactions .

- Molar ratio of alcohol to substrate : A molar ratio of 6:1 (methanol to oil) is often used to shift equilibrium toward ester formation, though this may vary depending on solvent purity and reaction scale .

- Reaction temperature : Optimal temperatures range between 50–60°C to balance reaction kinetics and solvent volatility .

- Purification : Column chromatography or recrystallization (using solvents like methanol/water mixtures) is recommended for isolating high-purity esters. Analytical techniques such as HPLC (≥98% purity threshold) should validate identity and purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm ester bond formation and structural integrity. For example, the methyl ester group typically shows a singlet at ~3.6 ppm (H) and ~170 ppm (C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., M.W. 268.27 for this compound) and detects impurities .

- Gas Chromatography (GC) or HPLC : Quantify purity and monitor reaction progress. For GC, a HP-Innowax column with temperature ramping (140–260°C) effectively separates methyl esters .

- Infrared Spectroscopy (IR) : Confirm ester carbonyl absorption bands (~1740 cm) .

Advanced Research Questions

Q. How can Taguchi experimental design optimize the synthesis of this compound?

Methodological Answer: The Taguchi method uses orthogonal arrays (e.g., L9) to systematically evaluate parameters:

- Parameter selection : Key factors include catalyst type (NaOH vs. KOH), concentration (0.5–1.5 wt%), molar ratio (1:4–1:8), and temperature (40–60°C) .

- Signal-to-Noise (S/N) ratio analysis : The "larger-the-better" S/N ratio identifies optimal levels. For example, catalyst concentration contributes 77.58% to yield variance, making it the most critical factor .

- Validation : Confirm optimized conditions (e.g., 1.5 wt% KOH, 60°C, 1:6 molar ratio) through triplicate experiments, achieving yields >95% with ANOVA verifying significance (p < 0.05) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

- Meta-analysis : Compare studies using standardized assays (e.g., histamine-induced edema models) and adjust for variables like dosage (0.2–0.7% w/v) and administration routes (topical vs. systemic) .

- Reproducibility checks : Validate protocols using reference standards (e.g., USP-grade Olopatadine HCl) and ensure purity (>98%) via HPLC .

- Statistical modeling : Use regression analysis to correlate structural modifications (e.g., ester chain length) with bioactivity, addressing outliers through sensitivity analysis .

Q. What advanced methodologies are recommended for impurity profiling of this compound?

Methodological Answer:

- LC-MS/MS : Detect trace impurities (e.g., desmethyl derivatives, isomerization byproducts) with a limit of quantification (LOQ) ≤0.1% .

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolysis (pH 1–13) to identify degradation pathways .

- Nuclear Overhauser Effect (NOE) NMR : Differentiate geometric isomers (e.g., E/Z configurations) by analyzing spatial proximity of protons .

Data Analysis and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility?

Methodological Answer:

- Detailed supplementary materials : Include raw NMR/GC data, chromatogram integration parameters, and statistical codes (e.g., R/Python scripts) .

- Standardized reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for methods sections, specifying equipment models (e.g., Fison 8000 GC) and software (e.g., QUALITEK-4 for Taguchi analysis) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to determine EC values .

- Bland-Altman plots : Assess agreement between in vitro (e.g., receptor binding) and in vivo (e.g., ocular itching scores) results .

Tables for Reference

Q. Table 1. Optimized Synthesis Parameters for Methyl Esters (Adapted from )

| Parameter | Optimal Level | Contribution to Yield (%) |

|---|---|---|

| Catalyst Concentration | 1.5 wt% | 77.58 |

| Reaction Temperature | 60°C | 12.34 |

| Molar Ratio (Oil:MeOH) | 1:6 | 6.21 |

| Catalyst Type | KOH | 3.87 |

Table 2. Key Spectroscopic Peaks for this compound

| Technique | Key Signal | Interpretation |

|---|---|---|

| H NMR | 3.6 ppm (s, 3H) | Methyl ester (-COOCH3) |

| C NMR | 170.2 ppm | Ester carbonyl |

| IR | 1740 cm | C=O stretch |

| HRMS | m/z 268.27 [M+H] | Molecular ion confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.